molecular formula C6H10N4O2 B7757386 5-((2-Methoxyethyl)amino)-1,2,4-triazin-3-ol

5-((2-Methoxyethyl)amino)-1,2,4-triazin-3-ol

Cat. No.: B7757386
M. Wt: 170.17 g/mol
InChI Key: PURXPYOUGUJNJD-UHFFFAOYSA-N
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Description

Significance of 1,2,4-Triazine (B1199460) Heterocycles in Contemporary Chemical Science

The 1,2,4-triazine ring system, a six-membered heterocycle containing three nitrogen atoms, is a cornerstone of modern medicinal and materials chemistry. rsc.orgresearchgate.net These aromatic compounds are recognized for their unique electronic properties and their ability to engage in a wide range of chemical reactions, making them versatile building blocks in organic synthesis. researchgate.net The presence of nitrogen atoms in the ring creates a π-deficient system, influencing the molecule's reactivity and its capacity to interact with biological targets.

The significance of 1,2,4-triazine derivatives is underscored by their extensive and varied biological activities. Research has demonstrated their potential across numerous therapeutic areas, with compounds exhibiting properties such as:

Anticancer and antitumor nih.govbeilstein-archives.org

Antiviral, including anti-HIV rsc.org

Antimicrobial and antifungal rsc.orgresearchgate.net

Anti-inflammatory and analgesic rsc.orgnih.gov

Antihypertensive and cardiotonic rsc.org

Beyond pharmaceuticals, 1,2,4-triazines are also employed in materials science as strong electron acceptor units for n-type semiconductors and in the development of dye-sensitized solar cells. researchgate.net Their utility extends to the agrochemical industry, where they have been developed as herbicides and pesticides. nih.gov This broad spectrum of applications establishes the 1,2,4-triazine core as a "privileged scaffold"—a molecular framework that is consistently found in active compounds.

Table 1: Reported Biological Activities of 1,2,4-Triazine Derivatives
Activity DomainSpecific Application/TargetReference(s)
Oncology Antitumor, Antiproliferative, Cyclin-dependent kinase (CDK) inhibitors rsc.orgnih.govbeilstein-archives.org
Infectious Disease Antiviral, Anti-HIV, Antifungal, Antibacterial, Antimalarial, Antiprotozoal rsc.orgresearchgate.net
Inflammation Anti-inflammatory, Analgesic rsc.orgnih.gov
Central Nervous System Neuroleptic, Nootropic, Anticonvulsant rsc.orgresearchgate.net
Cardiovascular Antihypertensive, Cardiotonic rsc.org
Materials Science Organic optoelectronics, n-type semiconductors researchgate.net
Agrochemicals Herbicides, Pesticides, Insecticides researchgate.netnih.gov

Overview of 1,2,4-Triazin-3-ol Structural Motif as a Research Scaffold

Within the diverse family of 1,2,4-triazines, the 1,2,4-triazin-3-ol structural motif is of particular interest. This scaffold is characterized by the 1,2,4-triazine ring bearing a hydroxyl group at the C3 position. It exists in a tautomeric equilibrium with its keto form, 1,2,4-triazin-3(2H)-one. This tautomerism is a critical feature, as it influences the molecule's hydrogen bonding capabilities, polarity, and steric profile, which are all crucial for molecular recognition and biological activity.

The 1,2,4-triazin-3-ol/one core serves as an adaptable scaffold for several reasons:

Synthetic Accessibility: A variety of synthetic routes have been developed for the construction of the triazinone ring, often starting from readily available precursors like α-keto esters and semicarbazides. researchgate.netnih.gov

Multiple Points for Functionalization: The triazine ring has several positions (C3, C5, C6) where different substituents can be introduced, allowing for the systematic modification of the molecule's physicochemical properties to optimize activity and selectivity.

Bioisosteric Replacement: The triazinone ring is often used as a bioisostere for other chemical groups, such as uracil (B121893) or pyrimidine (B1678525) rings, in the design of nucleoside analogues and other bioactive molecules. nih.gov

The pyrazolo[4,3-e] rsc.orgresearchgate.netnih.govtriazine ring system, which incorporates the triazine core, is a notable example of a promising scaffold for anticancer drug discovery, demonstrating the modularity and effectiveness of this structural class. sciforum.net

Contextualization of 5-((2-Methoxyethyl)amino)-1,2,4-triazin-3-ol within the 1,2,4-Triazine-3-ol Family

The specific compound, this compound, is a distinct member of the 1,2,4-triazin-3-ol family. Its structure is defined by the core 1,2,4-triazin-3-ol scaffold, which is further functionalized at the C5 position with a (2-methoxyethyl)amino side chain.

Structural Features and Potential Properties:

1,2,4-Triazin-3-ol Core: This provides the foundational heterocyclic structure known for its diverse biological potential and ability to participate in hydrogen bonding via the hydroxyl/keto group and ring nitrogens.

Amino Linker at C5: The amino group at the C5 position acts as a key linker and a hydrogen bond donor. The introduction of amino substituents at this position is a common strategy in the medicinal chemistry of triazines.

(2-Methoxyethyl) Side Chain: This flexible side chain introduces both hydrophilic (ether oxygen) and lipophilic (ethyl backbone) characteristics. The methoxy (B1213986) group can act as a hydrogen bond acceptor, potentially influencing solubility and target binding interactions.

Potential Synthetic Pathways: While specific synthetic details for this exact molecule are not prevalent in published literature, its structure suggests a plausible synthetic route based on established methodologies for analogous compounds. A highly efficient method for introducing amino groups at the C5 position of a 1,2,4-triazine ring involves the ipso-substitution of a cyano group. researchgate.netresearchgate.net This pathway would likely proceed as follows:

Synthesis of a 5-cyano-1,2,4-triazin-3-ol precursor: This intermediate can be prepared through various heterocyclic chemistry techniques.

Nucleophilic Substitution: The precursor would then be reacted with 2-methoxyethan-1-amine. The amine would displace the cyano group at the C5 position to yield the final product, this compound. researchgate.net

This solvent-free, atom-economical approach is a powerful tool for creating libraries of 5-amino-substituted 1,2,4-triazines for further research. researchgate.net

Table 2: Structural Deconstruction of this compound
Molecular ComponentDescriptionPotential Contribution to Properties
1,2,4-Triazine Ring Aromatic, π-deficient heterocycleCore scaffold, foundation for biological activity, metabolic stability.
C3-Hydroxyl Group (-OH) Tautomerizes with keto form (-one)Key site for hydrogen bonding (donor/acceptor), influences solubility.
C5-Amino Group (-NH-) Linker to the side chainHydrogen bond donor, point of attachment for diverse functional groups.
(2-Methoxyethyl) Group Flexible alkyl ether chainModulates lipophilicity and solubility; ether oxygen acts as H-bond acceptor.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-methoxyethylamino)-2H-1,2,4-triazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-12-3-2-7-5-4-8-10-6(11)9-5/h4H,2-3H2,1H3,(H2,7,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURXPYOUGUJNJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC(=O)NN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 5 2 Methoxyethyl Amino 1,2,4 Triazin 3 Ol and Analogues

Retrosynthetic Analysis of the 5-((2-Methoxyethyl)amino)-1,2,4-triazin-3-ol Skeleton

A retrosynthetic analysis of the target molecule, this compound, suggests a logical disconnection strategy. The primary disconnection occurs at the C5-N bond, separating the 1,2,4-triazin-3-ol core from the (2-Methoxyethyl)amino side chain. This approach simplifies the synthesis into two main challenges: the construction of a suitable 5-substituted-1,2,4-triazin-3-ol precursor and the subsequent introduction of the 2-methoxyethylamine (B85606) moiety.

The 5-substituted-1,2,4-triazin-3-ol precursor can be further broken down. The triazine ring itself is typically formed via a cyclocondensation reaction. This retrosynthetic step leads to two key building blocks: a 1,2-dicarbonyl compound (or its synthetic equivalent, like an α-keto acid) and a semicarbazide (B1199961) or a related derivative. The substituent at the C5 position of the triazine ring often originates from the choice of the 1,2-dicarbonyl precursor. For the synthesis of the target molecule, a precursor with a good leaving group at the C5 position, such as a halogen or a methylthio group, is ideal for the subsequent amination step.

This two-pronged approach allows for a modular synthesis, where the triazine core and the amino side chain can be prepared separately and then combined in a final step.

Classical and Modern Synthetic Routes to 1,2,4-Triazin-3-ols and Their Derivatives

The formation of the 1,2,4-triazine (B1199460) ring is a cornerstone of the synthesis. A variety of methods, ranging from classical cyclization reactions to more modern tandem approaches, have been developed to construct this heterocyclic system. mdpi.com

The most common and classical method for synthesizing the 1,2,4-triazin-3-ol ring involves the cyclocondensation of a 1,2-dicarbonyl compound with a semicarbazide or thiosemicarbazide. mdpi.com The reaction proceeds through the initial formation of a semicarbazone intermediate, which then undergoes an intramolecular cyclization with the elimination of a water molecule to form the triazine ring.

Key precursors for this reaction include:

α-Keto acids and their esters: These react with semicarbazide to yield 5-substituted-1,2,4-triazin-3-ols. The substituent at the 5-position is determined by the R-group of the α-keto acid (R-CO-COOH).

1,2-Diketones: Reaction with semicarbazide leads to 5,6-disubstituted-1,2,4-triazin-3-ols. mdpi.com

Variations of this method utilize other starting materials like α-haloketones and amidrazones to achieve different substitution patterns on the triazine core. acs.org

Table 1: Selected Cyclization Methods for 1,2,4-Triazin-3-ol Core Synthesis

Starting Material 1Starting Material 2Product TypeReference
α-KetoesterSemicarbazide5-Substituted-1,2,4-triazin-3-ol mdpi.com
1,2-DiketoneSemicarbazide5,6-Disubstituted-1,2,4-triazin-3-ol mdpi.com
α-Dicarbonyl CompoundAmidrazone3,5,6-Trisubstituted-1,2,4-triazine acs.org

Modern synthetic chemistry has seen the development of tandem or domino reactions, which allow for the construction of complex molecules in a single pot through a cascade of reactions. rsc.org For 1,2,4-triazine synthesis, these approaches offer increased efficiency by avoiding the isolation of intermediates.

One such approach involves a three-step, one-pot sequence starting from N-tosyl hydrazones and aziridines. This method proceeds via nucleophilic ring-opening of the aziridine, followed by cyclization and oxidation to afford the final 1,2,4-triazine scaffold. acs.org Another innovative method is the [4+2] domino annulation reaction, which uses readily available starting materials to generate the triazine ring with high efficiency. rsc.org These tandem strategies provide powerful and convergent pathways to diversely substituted 1,2,4-triazines.

Introduction of the (2-Methoxyethyl)amino Moiety: Functionalization at the C-5 Position

Once the 1,2,4-triazin-3-ol core is synthesized with a suitable leaving group at the C-5 position, the next critical step is the introduction of the (2-methoxyethyl)amino side chain. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.

The electron-deficient nature of the 1,2,4-triazine ring makes it susceptible to nucleophilic attack, particularly at the C3, C5, and C6 positions. youtube.com When a good leaving group, such as a halogen (Cl, Br) or a sulfonyl group, is present at the C-5 position, it can be readily displaced by an amine nucleophile like 2-methoxyethylamine.

The reaction is typically carried out in a suitable solvent, often in the presence of a base to neutralize the acid generated during the reaction. The choice of reaction conditions, including temperature and base, can be crucial for achieving high yields and minimizing side reactions. The ipso-substitution of a cyano group at the C5 position by various amines has also been reported as an effective method for functionalization, often performed under solvent-free heating conditions. researchgate.netresearchgate.net

For more complex triazine analogues, a sequential substitution strategy is often employed. This is particularly relevant for triazines with multiple reactive sites. A well-known example is the sequential substitution of chlorine atoms in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.govmdpi.com By carefully controlling the reaction temperature, the three chlorine atoms can be replaced stepwise with different nucleophiles. The first substitution occurs at low temperatures (0-5 °C), the second at room temperature, and the third requires elevated temperatures.

While the target molecule is a 1,2,4-triazine, the principles of sequential substitution are applicable. A precursor like 3,5-dichloro-1,2,4-triazine (B1601092) could be selectively functionalized. The reactivity of different positions on the triazine ring allows for a controlled, stepwise introduction of various substituents. For the synthesis of this compound, a precursor such as 5-chloro-1,2,4-triazin-3-ol would be synthesized first, followed by the targeted nucleophilic substitution with 2-methoxyethylamine at the C-5 position. researchgate.net

Table 2: Methods for C-5 Amination of 1,2,4-Triazine Precursors

PrecursorNucleophileReaction TypeKey Conditions
5-Chloro-1,2,4-triazin-3-ol2-MethoxyethylamineNucleophilic Aromatic Substitution (SNAr)Base (e.g., K2CO3, Et3N), Solvent (e.g., DMF, EtOH)
5-Bromo-1,2,4-triazin-3-ol2-MethoxyethylamineNucleophilic Aromatic Substitution (SNAr)Base, Solvent, Heat
5-Cyano-1,2,4-triazin-3-ol2-Methoxyethylamineipso-SubstitutionSolvent-free, Heat (e.g., 150 °C)

Derivatization and Structural Modification Post-Synthesis for Enhanced Research Properties

Post-synthetic modification of the this compound scaffold is a critical step in optimizing its physicochemical and biological properties for research applications. These derivatization strategies allow for the systematic exploration of structure-activity relationships (SAR), potentially enhancing target affinity, selectivity, metabolic stability, or other desired characteristics. The primary sites for modification on the parent molecule are the hydroxyl group at the C3 position, the secondary amine of the (2-methoxyethyl)amino substituent at the C5 position, and the triazine ring itself, often through precursor-based modifications.

One common strategy involves the alkylation or acylation of the C3-hydroxyl group. Treatment with various alkyl halides or acyl chlorides under basic conditions can introduce a wide range of functional groups. For instance, alkylation can modulate lipophilicity, which is crucial for cell membrane permeability. Acylation can introduce ester functionalities that may act as prodrugs, releasing the active hydroxyl compound upon in vivo enzymatic cleavage.

The secondary amine at the C5 position offers another key handle for derivatization. It can undergo reactions such as N-alkylation or N-arylation to introduce bulkier substituents. These modifications can probe the steric and electronic requirements of a biological target's binding pocket. Furthermore, the amine can be acylated to form amides or reacted with isocyanates and isothiocyanates to yield urea (B33335) and thiourea (B124793) derivatives, respectively. These modifications introduce hydrogen-bonding motifs that can significantly alter binding interactions.

Lead optimization studies on analogous 1,2,4-triazine systems often involve preparing a series of derivatives by modifying substituents to improve potency and drug-like properties. For example, in the development of adenosine (B11128) A2A receptor antagonists based on a 1,2,4-triazine core, optimization focused on the substitution patterns around pendent aryl groups to enhance biological activity. researchgate.net Such an approach could be applied to the methoxyethyl side chain of the target compound, for instance, by replacing it with various aryl or heterocyclic moieties to explore new interactions with a target protein.

A versatile method for derivatization starts with a halogenated precursor, such as a 3,5-dichloro-1,2,4-triazine. Sequential nucleophilic substitution reactions, taking advantage of the differential reactivity of the chlorine atoms, allow for the controlled, stepwise introduction of the desired amino and hydroxyl (or alkoxy) groups. This precursor-based approach provides a powerful platform for creating a diverse library of analogues with varied substituents at multiple positions on the triazine core, thereby systematically tuning the molecule's properties.

Academic Analytical Characterization Techniques for Structural Elucidation

The definitive confirmation of the chemical structure of this compound and its derivatives relies on a combination of modern analytical techniques. These methods provide comprehensive information about the molecule's connectivity, functional groups, and three-dimensional arrangement.

Spectroscopic techniques are fundamental to the structural elucidation of novel compounds. Each method provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for determining the precise molecular structure in solution.

¹H NMR: Proton NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the N-H and O-H protons (which may be broad and their chemical shift solvent-dependent), the methylene (B1212753) protons (-CH₂-) of the ethyl group, and the methyl protons (-CH₃) of the methoxy (B1213986) group. The coupling patterns (e.g., triplets for the -CH₂- groups) would confirm their connectivity.

¹³C NMR: Carbon NMR spectra reveal the number of chemically distinct carbon atoms. Key signals would include those for the C3, C5, and C6 carbons of the triazine ring, the carbons of the methoxyethyl side chain, and the methyl carbon of the methoxy group. The chemical shifts of the triazine carbons are particularly diagnostic of the substitution pattern. For Schiff bases derived from 3-amino-1,2,4-triazole, characteristic signals for the triazole ring carbons are observed, providing a basis for comparison. nih.gov

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Key Moieties in 1,2,4-Triazine Analogs.
NucleusFunctional GroupTypical Chemical Shift Range (ppm)Notes
¹HTriazine Ring Proton (C6-H)8.0 - 9.0Typically a singlet, sensitive to substituents.
¹HAmine Proton (N-H)5.0 - 8.0Often a broad singlet, position can vary.
¹HHydroxyl Proton (O-H)9.0 - 12.0Broad singlet, exchangeable with D₂O.
¹H-OCH₃3.3 - 4.0Sharp singlet.
¹³CTriazine Ring Carbons (C3, C5, C6)145 - 165Positions are highly dependent on attached groups.
¹³C-OCH₃55 - 60Characteristic signal for methoxy groups.

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands. For a similar 1,2,4-triazine derivative, characteristic bands observed included O-H stretching (around 3414 cm⁻¹), N-H vibrations (two bands at 3307 and 3199 cm⁻¹), C=N stretching of the triazine moiety (1608 cm⁻¹), and C-O vibrations (1290 cm⁻¹). researchgate.net

Table 2. Characteristic Infrared (IR) Absorption Bands for this compound.
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200 - 3500StretchingO-H (hydroxyl) and N-H (amine)
2850 - 3000StretchingC-H (alkyl)
1600 - 1650StretchingC=N (triazine ring)
1050 - 1150StretchingC-O (ether)

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) gives valuable clues about the molecule's structure. For 1,2,4-triazine derivatives, fragmentation often involves cleavage of side chains and characteristic ruptures of the triazine ring. derpharmachemica.com The base peak is often associated with the most stable fragment, which for amino-triazoles can be the M-1 peak resulting from the loss of a hydrogen radical. nih.gov

Single-crystal X-ray crystallography is the gold standard for unambiguous structural determination. This technique provides a precise three-dimensional map of the electron density in a crystalline solid, revealing exact bond lengths, bond angles, and stereochemistry.

For novel or complex heterocyclic systems like substituted 1,2,4-triazines, X-ray crystallography is invaluable, especially when NMR data is ambiguous or when determining the exact regioisomer formed during synthesis. nih.gov For example, in the synthesis of unsymmetrical 5,6-diaryl triazines, X-ray crystallography was used to definitively assign the structure of the resulting regioisomers. nih.gov The process involves growing a suitable single crystal of the compound, which can be a challenging step. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the molecular and crystal structure.

Mechanistic Investigations and Chemical Reactivity of 5 2 Methoxyethyl Amino 1,2,4 Triazin 3 Ol

Reaction Mechanisms Governing 1,2,4-Triazine (B1199460) Transformations

The transformations of the 1,2,4-triazine ring are diverse, involving pathways that can lead to the formation of other heterocyclic systems or complete degradation of the ring structure. These reactions are of significant interest for the synthesis of novel compounds. acs.orgnih.gov

A primary pathway for the transformation of 1,2,4-triazines involves the elimination of a dinitrogen molecule (N₂). This is most prominently observed in the inverse-electron-demand Diels-Alder (IEDDA) reaction. acs.orgnih.gov In this type of cycloaddition, the electron-deficient 1,2,4-triazine acts as the diene, reacting with an electron-rich dienophile, such as an enamine or ynamine. researchgate.net

The general mechanism proceeds as follows:

[4+2] Cycloaddition: The 1,2,4-triazine reacts with a dienophile to form a bicyclic adduct.

Retro-Diels-Alder: This unstable adduct readily undergoes a retro-Diels-Alder reaction, eliminating a molecule of N₂.

Aromatization: The resulting dihydropyridine (B1217469) intermediate aromatizes, often through the elimination of a small molecule, to yield a substituted pyridine (B92270) ring. researchgate.net

This pathway is a powerful synthetic tool for converting the triazine scaffold into highly substituted pyridine derivatives. nih.gov The reactivity in these IEDDA reactions is significantly influenced by the substituents on the triazine ring; electron-withdrawing groups on the triazine enhance its reactivity. nih.gov

Table 1: Overview of Inverse-Electron-Demand Diels-Alder Reactions of 1,2,4-Triazines

Dienophile TypeIntermediateProductKey Features
EnaminesBicyclic AdductPyridinesHighly efficient for pyridine synthesis. researchgate.net
YnaminesBicyclic AdductPyridinesProvides access to alkynyl-substituted pyridines. nih.gov
AmidinesBicyclic AdductPyrimidinesReaction proceeds with high regioselectivity. nih.gov
Strained AlkenesBicyclic AdductDihydropyridazinesUtilized in bioorthogonal chemistry applications. acs.orgnih.gov

Due to the electron-deficient nature of the 1,2,4-triazine nucleus, it is highly susceptible to associative reactions with nucleophiles, primarily through nucleophilic aromatic substitution (SNAr). wikipedia.org This is a key mechanism for the functionalization of the triazine ring.

The SNAr mechanism typically involves two steps:

Nucleophilic Attack: A nucleophile attacks an electron-deficient carbon atom of the triazine ring (commonly C-3, C-5, or C-6), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov

Leaving Group Departure: The leaving group, typically a halide or other good leaving group, is eliminated, restoring the aromaticity of the ring.

The presence of electron-withdrawing groups enhances the ring's electrophilicity and stabilizes the Meisenheimer intermediate, thereby facilitating the substitution. wikipedia.org In the case of 5-((2-Methoxyethyl)amino)-1,2,4-triazin-3-ol, the positions available for substitution would depend on the reaction conditions and the nature of the attacking nucleophile. The C-5 and C-6 positions are generally the most susceptible to nucleophilic attack in unsubstituted 1,2,4-triazine. researchgate.net

Another associative pathway is covalent hydration, where water adds to one of the C=N bonds of the triazine ring. This process is often reversible and is more common in highly electron-deficient triazine systems.

The thermal stability of 1,2,4-triazine derivatives is dependent on their substitution pattern. researchgate.net Upon heating, these compounds undergo complex decomposition processes. The decomposition is often initiated by the cleavage of the weakest bonds, which are typically the N-N bonds or bonds associated with the substituents. mdpi.com

Studies on various substituted 1,2,4-triazines have shown that pyrolysis leads to the formation of a range of volatile products. researchgate.netnih.gov The decomposition pathways often proceed via radical mechanisms. Common gaseous products identified during the thermal decomposition of triazine-based compounds include:

Nitrogen (N₂)

Ammonia (NH₃)

Hydrogen cyanide (HCN)

Carbon dioxide (CO₂)

Carbon monoxide (CO)

Various small hydrocarbons and nitriles researchgate.netnih.gov

The specific decomposition products and their relative abundances are highly dependent on the nature of the substituents and the atmosphere (inert or oxidative) in which the decomposition occurs. researchgate.netnih.gov For this compound, thermal degradation would likely involve fragmentation of the (2-methoxyethyl)amino side chain in addition to the breakdown of the triazine ring itself.

Tautomerism in 1,2,4-Triazin-3-ol Systems: Implications for Reactivity

The compound this compound can exist in different tautomeric forms, a phenomenon that significantly impacts its chemical reactivity and biological interactions. The primary tautomerism at play is lactam-lactim tautomerism, which is a specific type of keto-enol tautomerism. vedantu.comlibretexts.orgmasterorganicchemistry.com

The equilibrium involves the migration of a proton between the oxygen atom at the C-3 position and the adjacent nitrogen atom (N-2 or N-4). This results in two main tautomeric forms:

Lactam (keto) form: 5-((2-Methoxyethyl)amino)-1,2,4-triazin-3(2H)-one or 5-((2-Methoxyethyl)amino)-1,2,4-triazin-3(4H)-one.

Lactim (enol) form: this compound.

The position of this equilibrium is influenced by several factors:

Solvent Polarity: Polar protic solvents can stabilize the more polar lactam form through hydrogen bonding. fiveable.me

Substituent Effects: The electronic nature of other substituents on the triazine ring can influence the relative stability of the tautomers. Electron-donating groups, like the amino substituent at C-5, can affect the electron distribution in the ring and thereby the acidity of the N-H proton and the basicity of the ring nitrogens. nih.gov

Physical State: In the solid state, crystal packing forces and intermolecular hydrogen bonding can favor one tautomer over the other.

The existence of these tautomers is crucial as they present different reactive sites. The lactim form possesses a hydroxyl group, which can react as a nucleophile or be a site for esterification, while the lactam form has an amide-like structure with a reactive N-H proton.

Table 2: Comparison of Lactam and Lactim Tautomers

FeatureLactam Form (Triazinone)Lactim Form (Triazinol)
Key Functional Group Cyclic amide (C=O)Imidic acid (C-OH)
Proton Location On ring nitrogen (N-H)On exocyclic oxygen (O-H)
Dominant in Often favored in polar solventsCan be favored in nonpolar solvents or gas phase
Reactivity N-H acidity, C=O reactivityO-H nucleophilicity/acidity, potential for O-alkylation

Electrophilic and Nucleophilic Substitution Reactions on the Triazine Ring

The reactivity of the 1,2,4-triazine ring towards substitution reactions is overwhelmingly dominated by nucleophilic processes due to its electron-deficient character. slideshare.net

Nucleophilic Substitution: As discussed in section 3.1.2, SNAr is a principal reaction pathway for 1,2,4-triazines. The presence of three nitrogen atoms in the ring significantly lowers the electron density at the carbon atoms, making them susceptible to attack by nucleophiles. The positions C-3, C-5, and C-6 are the most electrophilic. In this compound, the C-3 and C-5 positions are already substituted. If a good leaving group were present at one of these positions, it could be displaced by a strong nucleophile. Direct substitution of hydrogen is also possible but typically requires an oxidizing agent to remove the hydride ion from the intermediate. thieme-connect.de

Electrophilic Substitution: Electrophilic aromatic substitution (EAS), a characteristic reaction of electron-rich aromatic systems like benzene, is generally very difficult on the 1,2,4-triazine ring. masterorganicchemistry.com The ring nitrogens strongly deactivate the system towards electrophilic attack by withdrawing electron density. Furthermore, electrophiles would preferentially coordinate with the lone pair electrons on the nitrogen atoms, leading to a positively charged, and thus even more deactivated, ring. Therefore, reactions like nitration or Friedel-Crafts are not typically observed on the unsubstituted 1,2,4-triazine core.

Role of the (2-Methoxyethyl)amino Substituent in Modulating Reactivity and Electronic Properties

The (2-Methoxyethyl)amino group at the C-5 position plays a crucial role in modulating the chemical properties of the 1,2,4-triazine ring. The amino group is a strong electron-donating group (EDG) through resonance (+R effect).

Electronic Effects:

Electron Donation: The lone pair of electrons on the amino nitrogen can be delocalized into the triazine ring. This donation of electron density partially counteracts the electron-withdrawing inductive effect of the ring nitrogens.

Directing Effects: The amino group will direct incoming nucleophiles away from its point of attachment and influence the regioselectivity of reactions like IEDDA cycloadditions.

Steric Effects: The (2-Methoxyethyl)amino substituent is not particularly bulky, but it can still exert some steric hindrance, potentially influencing the approach of reagents to the adjacent C-6 position.

Intramolecular Interactions: The methoxyethyl side chain introduces additional functionality. The ether oxygen and the secondary amine proton could potentially participate in intramolecular hydrogen bonding or act as coordination sites for metal ions, which could further influence the molecule's conformation and reactivity. The presence of this flexible, polar side chain can also affect the molecule's solubility and its interactions with biological targets.

Advanced Computational and Theoretical Studies on 1,2,4 Triazin 3 Ols and Their Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of 1,2,4-triazine (B1199460) derivatives. nih.gov These methods are used to optimize molecular geometries and to calculate key electronic properties that govern the chemical behavior of the molecules. nih.gov

One of the core applications of DFT in this context is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (Eg1), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally implies higher reactivity. nih.gov For instance, in a study of four 1,2,4-triazine derivatives, the calculated Eg1 values were used to rank their reactivity, indicating that a reduction in the energy gap corresponds to a red-shift in the UV-Vis absorption spectrum. nih.gov

These calculations provide a theoretical foundation for understanding the intrinsic properties of the 1,2,4-triazine scaffold, which is essential for designing molecules with specific electronic characteristics for various applications, including their use as dye-sensitized solar cells. nih.gov Theoretical studies have also been employed to determine the relative stability of different isomers of dihydro-1,2,4-triazines, with quantum chemical calculations successfully predicting the most stable molecular structures. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This method is crucial for understanding how 1,2,4-triazine derivatives interact with biological targets, such as proteins and enzymes, which is a key step in drug discovery. nih.govnih.gov Docking simulations help to ascertain binding affinity and the specific mechanisms of interaction. nih.gov

Molecular docking simulations are widely used to predict the binding affinities of 1,2,4-triazine derivatives to various biological targets. These affinities are often expressed as a docking score, typically in kcal/mol, where a more negative value indicates a stronger binding interaction. mdpi.comresearchgate.net

For example, in a study targeting tubulin for breast cancer therapy, a derivative identified as Pred28 exhibited the best docking score of -9.6 kcal/mol. nih.govresearchgate.net Another study on 1,2,4-triazine sulfonamide derivatives as anti-cancer agents found that several compounds showed better binding affinities against various cancer-related receptors (3RHK, 5GTY, 6PL2, and 7JXH) than standard drugs like Erlotinib and Neratinib. mdpi.com

These simulations also reveal the specific binding modes, identifying key amino acid residues within the target's active site that interact with the ligand. For instance, studies on h-DAAO inhibitors identified essential interactions with residues such as Gly313, Arg283, Tyr224, and Tyr228. nih.govrsc.org The simulations showed that hydrogen bonds, often involving the triazine structure itself, and hydrophobic interactions play a critical role in stabilizing the ligand within the binding site. nih.govrsc.org Similarly, docking of 1,3,5-triazine (B166579) derivatives into the active site of human dihydrofolate reductase (hDHFR) helped to understand structure-activity relationships at a molecular level. researchgate.net

Table 1: Examples of Molecular Docking Scores for 1,2,4-Triazine Derivatives against Various Targets
Compound/DerivativeTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Pred28 (1,2,4-triazin-3(2H)-one derivative)Tubulin-9.6Not Specified
h-DAAO Inhibitor (1,2,4-triazine derivative)h-DAAONot SpecifiedGly313, Arg283, Tyr224, Tyr228
Triazinone-Based Schiff BaseTarget Proteins (unspecified)-6.7, -6.6, -6.6Not Specified (Hydrogen Bonds Formed)
1,2,4-Triazine Sulfonamide Derivative 86PL2 Receptor-8.2LYS-725, ARG-602
1,2,4-Triazine Sulfonamide Derivative 27JXH Receptor-8.8PHE-864 (π-π bond)

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. mdpi.comepfl.ch These simulations provide detailed information on the conformational changes and stability of ligand-target complexes, offering insights that are not available from static docking studies. nih.govmdpi.com

In the context of 1,2,4-triazine derivatives, MD simulations are performed to validate the stability of the binding poses predicted by molecular docking. nih.govnih.gov For example, a 100-nanosecond MD simulation was conducted on 1,2,4-triazine-3(2H)-one derivatives complexed with tubulin. nih.govresearchgate.net The stability of these interactions was assessed by analyzing the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) values. A low RMSD value (e.g., 0.29 nm for compound Pred28) indicates a stable binding conformation over the simulation time. nih.govresearchgate.net

MD simulations also help to understand the dynamic behavior of the ligand within the binding pocket. They can reveal how the compound adjusts its conformation to optimize interactions with the target protein. nih.govrsc.org This analysis of the durability of binding over time is essential for predicting the in vivo efficacy and stability of potential therapeutic candidates. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govjocpr.com This approach is instrumental in drug discovery for predicting the activity of new compounds and guiding the design of more potent molecules. nih.gov

The first step in QSAR modeling is to calculate molecular descriptors that quantify various aspects of a molecule's structure. These can include electronic, steric, hydrophobic, and topological properties. For 1,2,4-triazine derivatives, various studies have identified key descriptors that significantly influence their biological activity.

In one study on 1,2,4-triazine-3(2H)-one derivatives as tubulin inhibitors, descriptors such as absolute electronegativity and water solubility were found to be significant. nih.govresearchgate.net Another QSAR study on a series of 62 triazine derivatives identified quantum chemical and energy descriptors like heat of formation, steric energy, total energy, and LUMO energy as crucial for predicting activity. jocpr.com In 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), the models are built based on steric and electrostatic fields, which help to visualize the regions around the molecule where modifications could lead to improved activity. nih.govrsc.org

Once key descriptors are identified, statistical methods are used to build a predictive model. The quality of a QSAR model is assessed by its statistical parameters, such as the coefficient of determination (R²) and the cross-validated coefficient (q² or Q²). A high R² value indicates a good fit of the model to the training data, while a high q² value suggests good predictive power for new compounds. nih.govresearchgate.net

Several successful QSAR models have been developed for 1,2,4-triazine derivatives. For tubulin inhibitors, a model achieved a predictive accuracy (R²) of 0.849. nih.govresearchgate.net For a set of h-DAAO inhibitors, robust CoMFA (q² = 0.613, r² = 0.966) and CoMSIA (q² = 0.669, r² = 0.985) models were constructed, indicating good stability and predictability. nih.govrsc.org These models not only predict the biological activity of unsynthesized compounds but also provide insights into the structural features essential for their function, thereby guiding further structural optimization. nih.govrsc.org

Table 2: Statistical Parameters of QSAR Models for 1,2,4-Triazine Derivatives
Derivative ClassQSAR Model Typeq² / Q²Key Descriptors
1,2,4-triazine-3(2H)-one derivativesQSARNot Specified0.849Absolute electronegativity, water solubility
h-DAAO inhibitorsCoMFA (3D-QSAR)0.6130.966Steric and electrostatic fields
h-DAAO inhibitorsCoMSIA (3D-QSAR)0.6690.985Steric, electrostatic, hydrophobic, H-bond donor/acceptor fields
General triazine derivativesQSAR0.789 (Cross-validation coeff.)0.972Heat of formation, steric energy, total energy, LUMO energy

In Silico Approaches for Mechanistic Insights and Pathway Elucidation

Advanced computational and theoretical studies are indispensable in modern medicinal chemistry for understanding the complex behaviors of bioactive molecules like 1,2,4-triazin-3-ols and their derivatives. In silico approaches provide a powerful lens to examine molecular interactions, predict biological activity, and elucidate reaction mechanisms at an atomic level, thereby accelerating the drug discovery and development process. These computational methods allow researchers to build robust models that can guide the synthesis and optimization of novel therapeutic agents. nih.govresearchgate.net

Methodologies such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, molecular dynamics (MD) simulations, and Density Functional Theory (DFT) are routinely applied to the 1,2,4-triazine scaffold. nih.govnih.gov These techniques offer profound insights into how structural modifications to the triazine core influence its physicochemical properties and, consequently, its biological function. researchgate.net

Detailed research findings from various computational studies on 1,2,4-triazine derivatives have demonstrated the utility of these methods. For instance, integrated computational approaches have been successfully used to identify promising inhibitors for various biological targets. researchgate.netwellcomeopenresearch.org These studies often involve a combination of techniques to build a comprehensive understanding of the molecule's behavior, from its intrinsic electronic properties to its dynamic interactions within a complex biological system. nih.gov

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties or molecular structures. For 1,2,4-triazine derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been developed to predict inhibitory activities against specific targets, such as human D-amino acid oxidase (h-DAAO). nih.gov These models provide a theoretical basis for future structural optimization by highlighting which structural features are crucial for activity. nih.gov

In one such study, a CoMSIA model with a high predictive accuracy (q² = 0.669, r² = 0.985) was constructed for a series of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione based inhibitors. nih.gov Similarly, QSAR models for 1,2,4-triazin-3(2H)-one derivatives targeting the protein tubulin in breast cancer therapy revealed that descriptors like absolute electronegativity and water solubility significantly influence inhibitory activity, achieving a predictive accuracy (R²) of 0.849. researchgate.net

Interactive Data Table: QSAR Model Statistical Parameters for h-DAAO Inhibitors

ModelParameterValueDescription
CoMSIA nih.gov0.669Cross-validated correlation coefficient, indicating good internal predictability.
0.985Non-cross-validated correlation coefficient, indicating a strong correlation between predicted and actual activity.
ONC (Optimal Number of Components)7The number of principal components that yields the highest q².
SEE (Standard Error of Estimate)0.081A measure of the model's accuracy in fitting the training data.
F-value299.195A statistical test of the model's significance.
QSAR for Tubulin Inhibitors researchgate.net0.849Predictive accuracy of the model.
Key DescriptorsAbsolute Electronegativity, Water SolubilityMolecular properties found to significantly influence inhibitory activity.

Molecular Docking and Dynamics

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. This is crucial for understanding the mechanism of action. For 1,2,4-triazine derivatives, docking studies have identified compounds with high binding affinities to targets like tubulin and COX enzymes. researchgate.netresearchgate.net For example, a specific 1,2,4-triazin-3(2H)-one derivative exhibited a strong docking score of -9.6 kcal/mol with tubulin. researchgate.net In another study, docking of novel 1,2,4-triazine derivatives revealed high affinity for the COX-2 receptor, with energy scores of -6.63 and -7.00 kcal/mol. researchgate.net

Following docking, molecular dynamics (MD) simulations can be performed to analyze the stability of the ligand-receptor complex over time. MD simulations provide a dynamic view of the interactions, revealing the stability of hydrogen bonds and conformational changes. researchgate.net For the aforementioned tubulin inhibitor, MD simulations over 100 ns confirmed a tightly bound and stable conformation, supporting the docking results. researchgate.net These studies are instrumental in elucidating the binding pathways and the mechanistic basis of inhibition at the molecular level. nih.gov

Density Functional Theory (DFT)

DFT calculations are used to investigate the electronic structure and geometry of molecules. nih.govnih.gov These quantum chemical methods can determine properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.govscribd.com The HOMO-LUMO energy gap is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of a molecule. nih.gov For 1,2,4-triazine derivatives, DFT has been used to optimize molecular structures and study optoelectronic properties, indicating their potential in various applications. nih.govnih.gov Furthermore, topological studies based on DFT, such as Electron Localization Function (ELF) and Reduced Density Gradient (RDG), can identify key binding sites and characterize weak intramolecular interactions that stabilize the molecular conformation. researchgate.net These theoretical calculations provide fundamental insights that underpin the rational design of new derivatives and help in elucidating reaction pathways, such as rearrangements or substitutions common in triazine chemistry. organic-chemistry.orgresearchgate.net

Structure Activity Relationship Sar Studies Focusing on 1,2,4 Triazin 3 Ol Derivatives

Impact of Substituents on the 1,2,4-Triazine (B1199460) Core on Biological Activity

The 1,2,4-triazine nucleus serves as a versatile scaffold in medicinal chemistry, and its biological activity can be significantly modulated by the nature and position of substituents. The electron-deficient character of the triazine ring makes it amenable to nucleophilic substitution, allowing for the introduction of a wide array of functional groups.

Furthermore, the steric bulk of substituents is a key determinant of biological activity. Large, bulky groups can enhance binding through increased van der Waals interactions but may also introduce steric hindrance, preventing the molecule from fitting into the active site of a receptor or enzyme. The interplay between electronic and steric effects is therefore a central theme in the SAR of 1,2,4-triazine derivatives.

A variety of substituents have been explored, including but not limited to:

Aryl and Heteroaryl Groups: These substituents can engage in π-π stacking interactions with aromatic residues in the binding pocket of a target protein. The nature and substitution pattern of these aromatic rings can fine-tune the electronic properties and steric profile of the molecule.

Alkyl and Cycloalkyl Groups: These groups primarily influence the lipophilicity and steric bulk of the derivatives. Variations in the size and branching of alkyl chains can impact membrane permeability and binding affinity.

Amino and Substituted Amino Groups: The introduction of amino groups provides opportunities for hydrogen bonding, which is a critical interaction for ligand-receptor recognition. The nature of the substituents on the amino nitrogen can further modulate basicity, lipophilicity, and steric hindrance.

The following table summarizes the general impact of different substituent classes on the biological activity of the 1,2,4-triazine core based on established medicinal chemistry principles.

Substituent ClassGeneral Impact on Biological ActivityKey Physicochemical Properties Influenced
Aryl/HeteroarylCan enhance binding through aromatic interactions.Electronic effects (π-π stacking), Steric bulk
Alkyl/CycloalkylModulates lipophilicity and steric hindrance.Lipophilicity, Molecular size and shape
Amino/Substituted AminoProvides hydrogen bonding capabilities.Basicity, Hydrogen bond donor/acceptor capacity

The Role of the (2-Methoxyethyl)amino Group in Modulating Biological Activity

The 5-((2-methoxyethyl)amino) substituent introduces a unique combination of features, including a flexible side chain, a hydrogen bond donor, and an ether linkage. Understanding the specific contribution of this group is essential for optimizing the pharmacological profile of 5-((2-methoxyethyl)amino)-1,2,4-triazin-3-ol.

The introduction of an alkylamino substituent at the 5-position of the 1,2,4-triazin-3-ol core introduces both steric and electronic modifications that can significantly influence its biological activity. The nitrogen atom of the amino group, being a lone pair donor, can increase the electron density of the triazine ring through resonance, potentially affecting its interaction with biological targets. The basicity of this nitrogen is also a key factor, as it can be protonated at physiological pH, leading to ionic interactions with negatively charged residues in a binding pocket.

The (2-methoxyethyl) group attached to the amino nitrogen introduces further complexity. The ethyl chain provides a degree of steric bulk, which can either be beneficial for occupying a specific pocket in a receptor or detrimental if it clashes with the protein surface. The terminal methoxy (B1213986) group adds a polar ether functionality. The oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with the biological target. The electronic effect of the methoxy group is twofold: the oxygen atom is electron-withdrawing through induction, but its lone pairs can participate in resonance.

Quantitative structure-activity relationship (QSAR) studies on related heterocyclic systems often utilize steric parameters like Taft's steric parameter (Es) and Verloop's steric parameters (L, B1, B5) to quantify the spatial effects of substituents. nih.govrsc.org Electronic parameters, such as Hammett constants (σ), are used to describe the electron-donating or electron-withdrawing nature of a substituent. researchgate.net For the (2-methoxyethyl)amino group, both steric and electronic descriptors would be necessary to model its contribution to biological activity accurately.

The following table outlines the potential steric and electronic contributions of the (2-methoxyethyl)amino group.

Feature of (2-Methoxyethyl)amino GroupPotential Steric EffectPotential Electronic Effect
Amino NitrogenContributes to overall size and shape.Increases electron density of the triazine ring via resonance; acts as a hydrogen bond donor.
Ethyl ChainAdds bulk and influences conformational flexibility.Primarily an inductive electron-donating effect.
Methoxy GroupIncreases steric volume at the terminus of the side chain.Oxygen is inductively electron-withdrawing; can act as a hydrogen bond acceptor.

The (2-methoxyethyl)amino side chain possesses significant conformational flexibility due to the presence of multiple single bonds. The rotation around the C-C and C-O bonds allows the substituent to adopt various spatial arrangements. This flexibility can be advantageous, as it may permit the molecule to adapt its conformation to fit optimally into a binding site, a concept known as "induced fit." nih.gov

However, high conformational flexibility can also be detrimental to biological activity. A molecule that can adopt many low-energy conformations in solution may have a significant entropic penalty upon binding to a receptor, as it becomes locked into a single "bioactive" conformation. Therefore, understanding the preferred conformations and the energy barriers between them is crucial for drug design.

Computational modeling and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), are valuable tools for studying the conformational preferences of flexible side chains. nih.gov The rotational barriers around the key single bonds in the (2-methoxyethyl)amino group will determine the relative populations of different conformers at physiological temperatures. A high rotational barrier would restrict the number of accessible conformations, potentially pre-organizing the molecule for binding. Conversely, low rotational barriers would lead to a more dynamic structure. The presence of the ether oxygen can also influence the conformational landscape through intramolecular hydrogen bonding or dipole-dipole interactions.

Design Principles for Optimizing Derivative Efficacy and Selectivity

The optimization of 1,2,4-triazin-3-ol derivatives as therapeutic agents requires a multifaceted approach that considers the interplay of various structural features to enhance efficacy and selectivity. The principles derived from SAR studies guide this process.

One key design principle is the strategic modification of substituents on the triazine core to achieve a balance between potency and selectivity. For instance, if a particular receptor pocket is known to have a hydrophobic region, extending an alkyl chain or introducing a lipophilic aromatic group could enhance binding affinity. Conversely, if a polar interaction is desired, incorporating groups capable of hydrogen bonding, such as hydroxyl or amino moieties, would be beneficial.

With respect to the this compound scaffold, several optimization strategies can be envisioned:

Modulation of the Alkoxyalkyl Chain: The length and branching of the alkyl chain can be varied to probe the steric limits of the binding pocket. Replacing the methoxy group with other alkoxy groups (e.g., ethoxy, isopropoxy) could fine-tune both steric and electronic properties.

Introduction of Conformational Constraints: To reduce the entropic penalty of binding and potentially increase potency, the flexible (2-methoxyethyl)amino side chain could be rigidified. This can be achieved by incorporating it into a cyclic structure, such as a morpholine (B109124) or piperidine (B6355638) ring.

Bioisosteric Replacement: The ether oxygen in the side chain could be replaced with other bioisosteres, such as a sulfur atom (thioether) or a methylene (B1212753) group, to investigate the importance of the hydrogen bond accepting capability of the oxygen.

The ultimate goal of these design principles is to develop derivatives with an optimal combination of pharmacodynamic (potency, efficacy) and pharmacokinetic (absorption, distribution, metabolism, excretion) properties. A successful drug candidate must not only bind to its target with high affinity but also possess favorable drug-like properties to be effective in vivo.

The following table summarizes key design principles for optimizing 1,2,4-triazin-3-ol derivatives.

Design PrincipleStrategyDesired Outcome
Steric Optimization Varying the size and shape of substituents.Improved fit into the target's binding pocket, enhancing affinity.
Electronic Tuning Introducing electron-donating or electron-withdrawing groups.Modulation of binding interactions and intrinsic activity.
Conformational Restriction Incorporating flexible side chains into ring structures.Reduced entropic penalty upon binding, potentially increasing potency and selectivity.
Bioisosteric Replacement Replacing functional groups with others that have similar physicochemical properties.Improved pharmacokinetic properties or enhanced target interactions.

Applications in Chemical Biology and Advanced Medicinal Chemistry Research

Enzyme Inhibition Studies by 1,2,4-Triazine-3-ol Derivatives

Derivatives based on the 1,2,4-triazine (B1199460) core are widely recognized as potent kinase inhibitors. researchgate.net Their ability to selectively inhibit the activity of specific enzymes is a cornerstone of their application in medicinal chemistry research, particularly in the fields of oncology and metabolic diseases.

The 1,2,4-triazine nucleus has been integral to the development of various kinase inhibitors. Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. ed.ac.uk

One significant area of research involves the inhibition of Pyruvate Dehydrogenase Kinases (PDKs), which are key regulators of cellular metabolism and are often overexpressed in cancer. nih.gov A library of 3-amino-1,2,4-triazine derivatives was designed and synthesized, yielding potent and subtype-selective inhibitors of PDKs. nih.govnih.gov Molecular modeling studies confirmed that these ligands could fit within the ATP-binding site of PDK1. nih.gov These compounds demonstrated the ability to hamper the PDK/PDH axis, leading to the induction of apoptotic cancer cell death in aggressive pancreatic cancer models. nih.govnih.gov

Table 1: Inhibition of Pyruvate Dehydrogenase Kinase (PDK) by 3-Amino-1,2,4-Triazine Derivatives

CompoundTarget KinaseInhibitory Activity (IC50)Reference
3-amino-1,2,4-triazine derivatives (general)PDK1, PDK4Demonstrated promising ability to hamper enzymatic activity researchgate.netnih.gov
VS6 (3-(benzo[d] nih.govunifi.itdioxol-5-ylamino)-6-methyl-1,2,4-triazin-5(2H)-one)Fyn Kinase4.8 µM nih.gov
Compound 22i ( unifi.itresearchgate.netnih.govtriazolo[4,3-a]pyrazine derivative)c-Met Kinase48 nM rsc.org

Another target of interest is the Fyn tyrosine kinase, which is implicated in various human cancers and neurodegenerative diseases like Alzheimer's and Parkinson's. A hit compound, 3-(benzo[d] nih.govunifi.itdioxol-5-ylamino)-6-methyl-1,2,4-triazin-5(2H)-one (VS6), featuring a 3-amino-1,2,4-triazin-5(2H)-one scaffold, showed a micromolar inhibition of Fyn with an IC₅₀ value of 4.8 μM. nih.gov Computational studies suggest the triazinone core interacts with the hinge region of the kinase. nih.gov

Furthermore, derivatives of unifi.itresearchgate.netnih.govtriazolo[4,3-a]pyrazine, a fused 1,2,4-triazine system, have been developed as potent c-Met kinase inhibitors. One promising compound exhibited a superior c-Met kinase inhibition ability at the nanomolar level (IC₅₀ = 48 nM) and showed excellent anti-tumor activity against several cancer cell lines. rsc.org

The therapeutic potential of 1,2,4-triazine derivatives extends beyond kinase inhibition to the modulation of other critical enzyme classes. For instance, certain derivatives have been identified as inhibitors of the NLRP3 inflammasome. researchgate.net The NLRP3 inflammasome is a multiprotein complex that, when overactivated, is associated with a growing number of diseases by triggering inflammatory responses. researchgate.net

In the context of neuropsychiatric disorders, human D-amino acid oxidase (h-DAAO) has been explored as a therapeutic target for schizophrenia. A study focusing on 37 h-DAAO inhibitors with a 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold was used to develop predictive 3D-QSAR models. rsc.org These models helped elucidate the structure-activity relationships, indicating that interactions with residues such as Gly313 and Arg283 are crucial for inhibitory activity. rsc.org

Additionally, research into treatments for Alzheimer's disease has explored 1,3,5-triazine (B166579) derivatives as dual inhibitors of Acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in the disease's pathogenesis. mdpi.com This highlights the versatility of the broader triazine scaffold in targeting enzymes beyond kinases.

Receptor Antagonism and Agonism Research

The interaction of 1,2,4-triazine derivatives with cellular receptors, particularly G-protein-coupled receptors (GPCRs), is a significant area of research for developing novel therapeutics for a variety of disorders.

GPCRs represent the largest family of membrane receptor proteins and are the targets for a majority of drugs currently in clinical use. unimi.it The 1,2,4-triazine core has served as a valuable scaffold for creating ligands that modulate GPCR activity.

One notable example is the development of antagonists for the Adenosine (B11128) A₂A receptor, a target for non-dopaminergic therapy in Parkinson's disease. nih.gov Researchers identified 5,6-diphenyl-1,2,4-triazin-3-amine (B183220) as an antagonist of this receptor and subsequently optimized the structure to develop potent, selective, and orally efficacious derivatives. nih.gov

Another GPCR target is GPR84, a proinflammatory receptor implicated in inflammatory and fibrotic diseases. A novel triazine compound, 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole, was identified as the first high-affinity, selective competitive antagonist for human GPR84. nih.gov Extensive structure-activity relationship (SAR) studies have been conducted on this compound to develop analogues with improved drug-like properties. nih.gov

Table 2: Activity of 1,2,4-Triazine Derivatives as GPCR Modulators

Compound SeriesGPCR TargetActivityKey FindingReference
5,6-diphenyl-1,2,4-triazin-3-amine derivativesAdenosine A2A ReceptorAntagonistParent compound had a pKi of 6.93, leading to potent and selective leads. nih.gov
3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole derivativesGPR84AntagonistFirst high-affinity, selective competitive antagonist identified for human GPR84. nih.gov

Corticotropin-releasing factor (CRF) and its receptors are primary mediators of the stress response and are implicated in stress-related disorders like anxiety and depression. nih.gov Consequently, CRF receptor antagonists are sought after as potential novel therapies. nih.gov The 1,2,4-triazine scaffold has been utilized in this area, with a series of 5-arylamino-1,2,4-triazin-6(1H)-ones being synthesized and evaluated as antagonists at the CRF1 receptor. researchgate.net This particular series is noteworthy as the triazinone core was incorporated to minimize the formation of reactive metabolites that had been observed in related structures. researchgate.net While many small non-peptide molecules have been developed as CRF₁R antagonists, research continues to identify candidates with improved stability and pharmacokinetic profiles. mdpi.com

Research on Compounds with Anticonvulsant Properties

Epilepsy is a prevalent neurological disorder, and the search for novel antiepileptic drugs with better efficacy and fewer side effects is ongoing. scholarsresearchlibrary.comnih.gov The 1,2,4-triazine core has been identified as a key pharmacophore in the design of compounds with anticonvulsant activity.

Several studies have synthesized and evaluated series of 1,2,4-triazine derivatives for their potential to prevent seizures. In one study, a series of 5,6-bis aryl 1,2,4-triazines were synthesized and screened in vivo. nih.gov The anticonvulsant activity was assessed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (ScPTZ) seizure tests. nih.gov Another investigation focused on 5,6-bisaryl-1,2,4-triazine-3-thiol derivatives, which also underwent evaluation in MES and PTZ-induced seizure models. researchgate.net Molecular docking studies for this series suggested a possible mechanism of action through the GABA-A receptor. researchgate.net

Similarly, various 1,2,4-triazinone derivatives have been designed based on the pharmacophoric pattern for anticonvulsant activity and have shown promising results in MES screening. scholarsresearchlibrary.com The related 1,2,4-triazole-3-thione scaffold has also yielded derivatives with potent anticonvulsant effects, in some cases 2-3 times more potent than the established drug valproic acid in the 6 Hz model of pharmacoresistant epilepsy. unifi.it

Table 3: Anticonvulsant Activity of 1,2,4-Triazine and Related Derivatives

Compound SeriesSeizure ModelActivity/ProtectionReference
5,6-bis aryl 1,2,4-triazinesMES, ScPTZPotent activity observed for several compounds compared to reference drugs. nih.gov
5,6-bisaryl-1,2,4-triazine-3-thiol derivativesMES, PTZCompounds 2c and 2d showed up to 70% and 80% protection, respectively. researchgate.net
1,2,4-triazinone derivativesMESSeveral derivatives displayed highly significant anticonvulsant activity. scholarsresearchlibrary.com
4,5-disubstituted-1,2,4-triazole-3-thione derivatives6 Hz testShowed 2-3 times more potent activity than valproic acid. unifi.it

Sodium Channel Modulation Studies

The 1,2,4-triazine core is a key feature of Lamotrigine, a well-established anticonvulsant drug that functions by modulating voltage-gated sodium channels. nih.govnih.govdrugbank.com This has spurred research into other triazine derivatives as potential sodium channel blockers. Studies on various substituted 5-amino-1,2,4-triazine derivatives have shown that this scaffold can indeed confer sodium channel blocking activity, which is crucial for developing novel anticonvulsant agents. nih.gov

For instance, a series of novel (5-amino-3-substituted-1,2,4-triazin-6-yl)(2-(6-halo-substituted benzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone (B1245722) derivatives were synthesized and evaluated for their influence on sodium channels. nih.gov Selected compounds from this series demonstrated potent anticonvulsant effects in the maximal electroshock (MES) test, a model indicative of sodium channel blocking activity. The most potent compound, (5-amino-3-phenyl-1,2,4-triazin-6-yl)(2-(6-fluorobenzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone, showed a protective index significantly higher than the reference drug phenytoin, underscoring the potential of the 5-amino-1,2,4-triazine core in designing new sodium channel modulators. nih.gov

While direct experimental data for 5-((2-Methoxyethyl)amino)-1,2,4-triazin-3-ol is not available, its structural relation to known sodium channel-modulating triazines suggests that it could be a candidate for similar studies. The nature of the substituent at the 5-amino position is critical for activity, and the (2-Methoxyethyl) group in the title compound would be a key determinant of its potential efficacy and selectivity.

Table 1: Anticonvulsant Activity of a Representative 5-Amino-1,2,4-triazine Derivative

Compound Name Maximal Electroshock (MES) Test ED₅₀ (mg/kg, oral/rat) Protective Index (PI) Reference

Investigation of Antimicrobial and Antifungal Mechanisms

The 1,2,4-triazine and the closely related 1,2,4-triazole (B32235) scaffolds are present in numerous compounds exhibiting a broad spectrum of antimicrobial and antifungal activities. mdpi.comnih.govmdpi.com Research has demonstrated that derivatives of 3-amino-1,2,4-triazoles and 4-amino-1,2,4-triazoles possess significant activity against various bacterial and fungal strains. nih.govnih.gov

Studies on 5-substituted-3-amino-1,2,4-triazoles have reported anti-staphylococcal and anti-candida activities. nih.gov Similarly, series of 5-substituted-4-amino-1,2,4-triazole-3-thioesters have been synthesized and shown to possess significant in vitro antifungal activity, in some cases comparable to the standard drug terbinafine. nih.gov The mechanism of action for many triazole-based antifungals involves the inhibition of cytochrome P450-dependent enzymes like lanosterol (B1674476) 14α-demethylase, which is essential for ergosterol (B1671047) biosynthesis in fungi. mdpi.com

Table 2: Antimicrobial Activity of Representative 1,2,4-Triazole Derivatives

Compound Class Activity Observed Target Organisms Reference
3-amino-5-pyridyl-1,2,4-triazole derivatives Anti-staphylococcal, Anti-candida Staphylococcus, Candida nih.gov
4-amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol derivatives High activity against Gram-positive bacteria S. aureus, S. pyogenes nih.gov

Exploration of Anti-inflammatory Actions

Derivatives of the 1,2,4-triazine and 1,2,4-triazole systems have been investigated for their anti-inflammatory properties. nih.govnih.gov For example, a series of 1,5-diaryl-3-(substituted amino)-1H-1,2,4-triazoles demonstrated significant anti-inflammatory activity in the rat adjuvant-induced arthritis model. nih.gov Furthermore, certain pyrazolo[1,5-d] nih.govproquest.comnih.govtriazine derivatives with an arylpiperazinylmethyl group have shown potent analgesic, anti-inflammatory, and antipyretic effects. nih.gov

More closely related to the title compound, studies on fluorinated 3,5-diamino-1,2,4-triazine derivatives, developed as Lamotrigine analogs, have revealed high to moderate anti-inflammatory activity in the carrageenan-induced paw edema model in rats. researchgate.net This suggests that the 1,2,4-triazine nucleus, particularly with amino substitutions, can serve as a valuable scaffold for developing new anti-inflammatory agents. The anti-inflammatory effect of these compounds is often linked to the modulation of inflammatory mediators.

The structure of this compound fits the general profile of a substituted amino-1,2,4-triazine, making it a plausible candidate for anti-inflammatory screening. The nature of the substituents on the triazine ring is crucial for this activity.

Table 3: Anti-inflammatory Activity of Representative Triazine/Triazole Derivatives

Compound Class Biological Model Observed Effect Reference
1,5-diaryl-3-(substituted amino)-1H-1,2,4-triazoles Rat adjuvant-induced arthritis Significant anti-inflammatory activity nih.gov
5-substituted pyrazolo[1,5-d] nih.govproquest.comnih.govtriazines Phenylbenzoquinone-induced writhing test Potent analgesic and anti-inflammatory properties nih.gov

Novel Chemical Probes for Biological Systems

The unique chemical properties of the 1,2,4-triazine ring have made it a useful scaffold for the development of chemical probes in biological research. Its electron-deficient nature allows it to participate in bioorthogonal reactions, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction, which is a powerful tool for labeling and imaging biomolecules in living systems.

While there is no specific literature detailing the use of this compound as a chemical probe, the broader class of 1,2,4-triazines has been explored for such applications. The ability to functionalize the triazine ring at multiple positions allows for the attachment of reporter groups (like fluorophores or affinity tags) or reactive handles, while another part of the molecule can be designed to interact with a specific biological target. The structure-activity relationships of 1,2,4-triazine derivatives are being extensively studied to develop potent and selective antagonists for various receptors, which can then be adapted into chemical probes. nih.govresearchgate.net The substituents on the this compound molecule, including the methoxyethylamino group, could be modified to incorporate functionalities suitable for its use as a chemical probe to investigate biological pathways or validate drug targets.

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Triazine-3-ols

The synthesis of 1,2,4-triazine (B1199460) derivatives is an active area of research, with several methodologies being developed to create diverse molecular libraries. Future efforts in this domain are likely to focus on improving efficiency, scalability, and the introduction of novel functionalities to the triazine core.

One promising approach involves the use of domino annulation reactions, which allow for the construction of the 1,2,4-triazine ring system in a single pot from readily available starting materials like ketones, aldehydes, and alkynes. rsc.org This strategy offers high efficiency and atom economy, making it suitable for the rapid generation of diverse triazine libraries. Further research could focus on adapting these methods for the specific synthesis of 3-hydroxy-1,2,4-triazines.

Another area of development is the use of solid-phase synthesis and flow chemistry techniques. These approaches can facilitate the automated and high-throughput synthesis of 1,2,4-triazin-3-ol derivatives, which is crucial for generating large libraries for biological screening.

Furthermore, the synthesis of C-glycosyl 1,2,4-triazines has been accomplished through the cyclocondensation of C-glycosyl formamidrazones with 1,2-dicarbonyl derivatives. mdpi.com This methodology opens the door to creating novel nucleoside analogs with potential therapeutic applications. The synthesis of C-glycopyranosyl 1,2,4-triazin-5(4H)-ones, a tautomeric form of 5-hydroxy-1,2,4-triazines, has also been reported, highlighting the potential for creating diverse hydroxylated triazine structures. mdpi.com

Acid hydrolysis of precursor compounds has also been shown to yield hydroxylated triazine structures, such as the formation of 4-amino-3-hydroxy-6-methyl-5(4H)-oxo-1,2,4-triazine hydrochloride from 4-amino-3-(2-cyanoethyl)thio-6-methyl-1,2,4-triazin-5(4H)-one. researchgate.net This indicates that post-synthetic modification of a pre-formed triazine ring is a viable strategy for accessing triazin-3-ol derivatives.

Synthetic ApproachKey FeaturesPotential Advantages
Domino Annulation ReactionsOne-pot synthesis from simple precursors. rsc.orgHigh efficiency, atom economy, rapid library generation. rsc.org
Solid-Phase & Flow ChemistryAutomated and high-throughput synthesis.Scalability, suitability for large library creation.
C-Glycosyl Triazine SynthesisCyclocondensation of C-glycosyl formamidrazones. mdpi.comAccess to novel nucleoside analogs. mdpi.com
Acid HydrolysisPost-synthetic modification of triazine rings. researchgate.netAccess to hydroxylated derivatives from other functionalized triazines. researchgate.net

Advanced Computational Design of Highly Selective Derivatives

Computational modeling plays an increasingly vital role in modern drug discovery and materials science. For 1,2,4-triazin-3-ol derivatives, advanced computational techniques can guide the design of molecules with high selectivity for specific biological targets or desired material properties.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, coupled with comparative molecular field analysis (CoMFA) and comparative molecular similarity index analysis (CoMSIA), can be employed to understand the relationship between the chemical structure of 1,2,4-triazine derivatives and their biological activity. Such studies have been successfully applied to design novel inhibitors of human D-amino acid oxidase (h-DAAO), a potential therapeutic target for schizophrenia. nih.gov These models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

Molecular docking and molecular dynamics simulations are powerful tools for elucidating the binding modes of 1,2,4-triazine derivatives within the active sites of target proteins. By understanding these interactions at an atomic level, medicinal chemists can rationally design modifications to the triazine scaffold to enhance potency and selectivity. This approach has been instrumental in the development of 1,2,4-triazine derivatives as adenosine (B11128) A2A receptor antagonists for potential use in treating Parkinson's disease.

The future of computational design in this area will likely involve the use of artificial intelligence and machine learning algorithms to analyze large datasets and identify novel structural motifs that confer high selectivity. These in silico methods will accelerate the discovery of potent and selective 1,2,4-triazin-3-ol derivatives for a range of applications.

Exploration of New Biological Targets and Mechanisms of Action

The 1,2,4-triazine scaffold has demonstrated a broad spectrum of biological activities, suggesting that its derivatives could be developed to target a wide range of diseases. Future research will undoubtedly focus on exploring new biological targets and elucidating the underlying mechanisms of action for this versatile class of compounds.

The antitumor potential of 1,2,4-triazine derivatives is an area of significant interest. These compounds have been shown to exhibit antiproliferative activity against various cancer cell lines, and their mechanism of action can involve apoptosis. nih.gov The triazine ring is a key structural motif in some azanucleosides with demonstrated antitumor efficacy. nih.gov Further investigation into the specific cellular pathways modulated by 1,2,4-triazin-3-ols could lead to the development of novel cancer therapeutics.

In addition to oncology, 1,2,4-triazine derivatives have shown promise as antifungal agents. google.com The emergence of drug-resistant fungal infections necessitates the development of new antifungal drugs with novel mechanisms of action. The 1,2,4-triazole (B32235) moiety, structurally related to the triazine core, is a well-established pharmacophore in antifungal drugs, acting through the inhibition of ergosterol (B1671047) biosynthesis. mdpi.com Investigating the antifungal mechanism of 1,2,4-triazin-3-ols could reveal new therapeutic strategies.

Furthermore, the structural similarity of the 1,2,4-triazine core to other biologically active heterocycles suggests that these compounds could be explored for a variety of other therapeutic applications, including as antiviral and anti-infective agents. nih.gov

Therapeutic AreaPotential Biological Targets/Mechanisms
OncologyInduction of apoptosis, inhibition of cancer-related enzymes. nih.gov
Infectious DiseasesInhibition of ergosterol biosynthesis (antifungal). google.commdpi.com
NeurologyInhibition of enzymes like D-amino acid oxidase. nih.gov
Inflammatory DiseasesModulation of inflammatory pathways.

Integration with High-Throughput Screening in Early Research Stages

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries for activity against a specific biological target. The integration of HTS in the early stages of research on 1,2,4-triazin-3-ol derivatives will be crucial for accelerating the identification of lead compounds.

The development of diverse combinatorial libraries of 1,2,4-triazine derivatives is a prerequisite for successful HTS campaigns. As novel synthetic methodologies for this scaffold are established, it will become feasible to generate large and structurally diverse libraries for screening.

HTS assays can be designed to identify compounds that modulate the activity of a wide range of biological targets, from enzymes and receptors to protein-protein interactions. The data generated from these screens can then be used to build structure-activity relationships and guide the optimization of hit compounds.

Moreover, HTS can be combined with computational methods in a feedback loop. Hits identified from an initial screen can be used to refine computational models, which in turn can be used to design smaller, more focused libraries for subsequent rounds of screening. This iterative process can significantly improve the efficiency of the drug discovery process.

Application in Materials Science Research (e.g., Luminescent Materials, Dyes)

Beyond their biomedical applications, 1,2,4-triazine derivatives also hold promise in the field of materials science. The unique electronic properties of the triazine ring make it an attractive building block for the development of novel functional materials.

In the area of luminescent materials, triazine-based compounds are being explored for their potential use in organic light-emitting diodes (OLEDs). The electron-deficient nature of the triazine ring can be leveraged to create materials with desirable photophysical properties. By strategically functionalizing the triazine core, it is possible to tune the emission color and improve the efficiency and stability of OLED devices.

Triazine derivatives have a long history of use as reactive dyes for textiles. The reactivity of the triazine ring allows for the covalent attachment of chromophores to fibers, resulting in excellent color fastness. Future research in this area could focus on the development of more environmentally friendly and sustainable dyeing processes, as well as the creation of "smart" textiles with novel functionalities.

The versatility of the 1,2,4-triazine scaffold suggests that it could also be incorporated into other advanced materials, such as sensors, organic semiconductors, and porous organic frameworks. The continued exploration of the material properties of 1,2,4-triazin-3-ol derivatives is likely to lead to the discovery of new and innovative applications.

Q & A

Basic Research Question

  • X-ray Crystallography : Resolve bond lengths (e.g., C–C = 1.47–1.78 Å) and angles (β = 97.455°) in monoclinic crystal systems (space group P2₁/c) .
  • NMR : Assign peaks for methoxy (δ ~3.3 ppm) and triazine protons (δ ~8.5 ppm).
  • FTIR : Identify N-H (3200–3400 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches .

How can researchers resolve discrepancies in spectral data (e.g., NMR or LCMS) across studies?

Advanced Research Question

  • Cross-Validation : Compare retention times (HPLC) and m/z values (LCMS) with published benchmarks .
  • Solvent Effects : Note that NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃).
  • Impurity Profiling : Use high-resolution mass spectrometry (HRMS) to detect trace byproducts from incomplete reactions .

What purification techniques are effective for isolating this compound?

Basic Research Question

  • Column Chromatography : Silica gel with ethyl acetate/methanol (95:5) achieves >90% purity .
  • Recrystallization : Use ethanol/water mixtures to remove polar impurities.
  • Liquid-Liquid Extraction : Separate acidic/basic byproducts using pH-controlled phases (e.g., 25% K₃PO₄ for ionizable groups) .

What computational methods predict the reactivity and supramolecular interactions of triazin-3-ol derivatives?

Advanced Research Question

  • DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to study tautomerism (e.g., thione vs. thiol forms) .
  • Molecular Dynamics (MD) : Simulate binding affinities with proteins (e.g., triazole derivatives inhibiting kinase activity) .
  • QSAR Models : Correlate logP values with cytotoxicity (e.g., IC₅₀ trends for anticancer activity) .

How can researchers mitigate challenges in scaling up triazin-3-ol synthesis?

Advanced Research Question

  • Catalytic Optimization : Replace stoichiometric reagents (e.g., NaBH₄) with catalytic systems to reduce waste.
  • Flow Chemistry : Improve yield reproducibility in multi-step syntheses by controlling residence time and temperature .
  • Green Solvents : Substitute methanol with cyclopentyl methyl ether (CPME) for safer large-scale reactions.

What strategies validate the stability of this compound under physiological conditions?

Advanced Research Question

  • pH Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via UPLC-MS .
  • Forced Degradation : Expose to heat (60°C), light (UV), and oxidants (H₂O₂) to identify degradation pathways.
  • Metabolic Profiling : Use liver microsomes to predict in vivo metabolite formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.